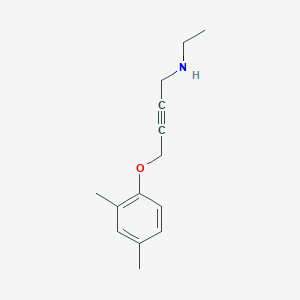![molecular formula C24H20N2O3 B4931460 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B4931460.png)
3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromene and an indole moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethyl-1-phenyl-2-propen-1-one with 2-nitrobenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with indole in the presence of an acid catalyst to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups, such as converting the indole moiety to an indole-3-carboxaldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3’,3’-dimethyl-8-amino-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole].
Oxidation: 3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole]-3-carboxaldehyde.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromene moiety, which can exhibit photochromic properties.
Wirkmechanismus
The mechanism of action of 3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]
- 1’,3’,3’-dimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness
3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of both a chromene and an indole moiety, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3',3'-dimethyl-8-nitro-1'-phenylspiro[chromene-2,2'-indole] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-23(2)19-12-6-7-13-20(19)25(18-10-4-3-5-11-18)24(23)16-15-17-9-8-14-21(26(27)28)22(17)29-24/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZEEBSMVLNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B4931382.png)

![4-[[4-[(Z)-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B4931392.png)
![N-[6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B4931397.png)


![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)

![N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide](/img/structure/B4931427.png)
![2,4-di-tert-butyl-6-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B4931438.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4931446.png)

![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![1-(2-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4931466.png)
